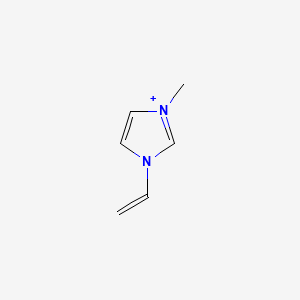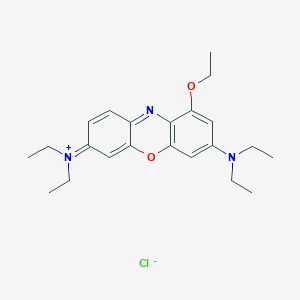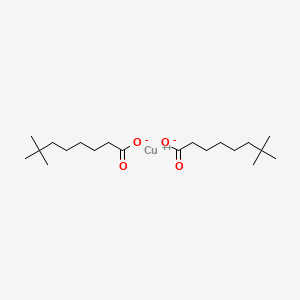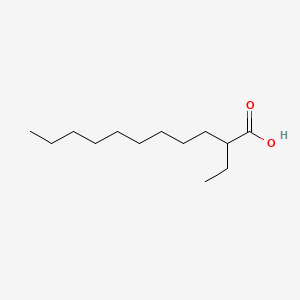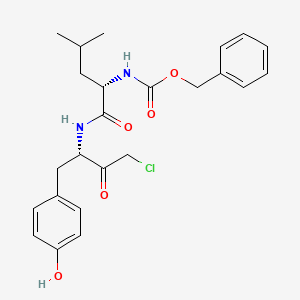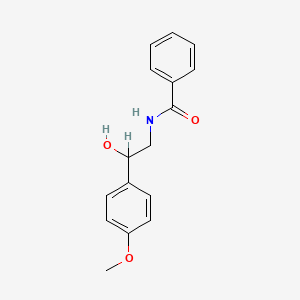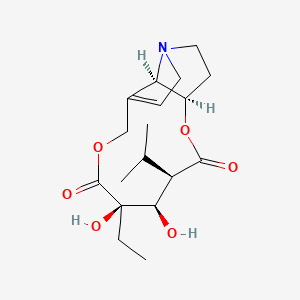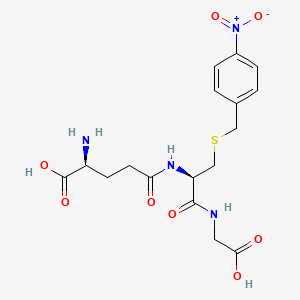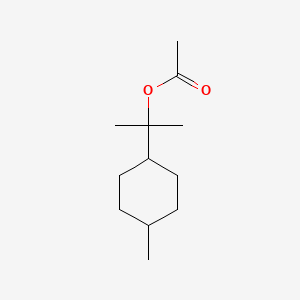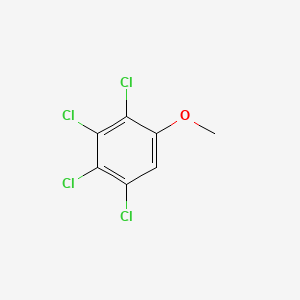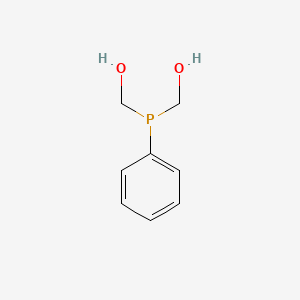
Bis(hydroxymethyl)phenylphosphine
Overview
Description
Bis(hydroxymethyl)phenylphosphine is an organophosphorus compound with the molecular formula C8H11O2P It is characterized by the presence of two hydroxymethyl groups attached to a phenylphosphine core
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(hydroxymethyl)phenylphosphine can be synthesized through several methods. One common approach involves the reaction of phenylphosphine with formaldehyde under controlled conditions. The reaction typically proceeds as follows: [ \text{PhPH}_2 + 2 \text{CH}_2\text{O} \rightarrow \text{PhP(CH}_2\text{OH})_2 ] This reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the hydroxymethyl groups.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Bis(hydroxymethyl)phenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Substitution: It can participate in substitution reactions where the hydroxymethyl groups are replaced by other functional groups.
Complexation: The compound can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Complexation: Transition metal salts like palladium chloride and platinum chloride are used for complex formation.
Major Products:
Oxidation: this compound oxide.
Substitution: Various substituted phenylphosphines depending on the reagents used.
Complexation: Metal-phosphine complexes.
Scientific Research Applications
Bis(hydroxymethyl)phenylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are important in catalysis and material science.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of bis(hydroxymethyl)phenylphosphine involves its ability to form stable complexes with metals. These complexes can act as catalysts in various chemical reactions. The hydroxymethyl groups enhance the solubility and reactivity of the compound, making it a versatile ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application and the metal with which it forms complexes.
Comparison with Similar Compounds
- Bis(hydroxymethyl)phenylphosphine oxide
- This compound sulfide
- This compound selenide
Comparison: this compound is unique due to its dual hydroxymethyl groups, which provide enhanced reactivity and solubility compared to its analogs. The oxide, sulfide, and selenide derivatives have different reactivities and applications, but this compound remains a versatile compound in both organic and inorganic chemistry.
Properties
IUPAC Name |
[hydroxymethyl(phenyl)phosphanyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O2P/c9-6-11(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDGKIUMGVMSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185192 | |
| Record name | Methanol, (phenylphosphinidene)bis- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3127-08-0 | |
| Record name | Bis(hydroxymethyl)phenylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3127-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanol, (phenylphosphinidene)di- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003127080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanol, (phenylphosphinidene)bis- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



